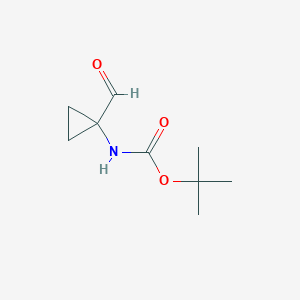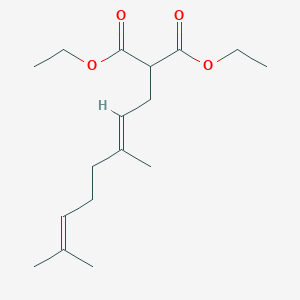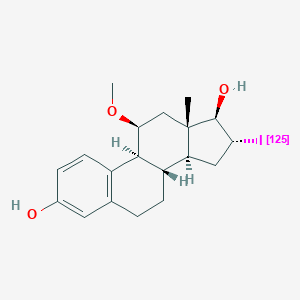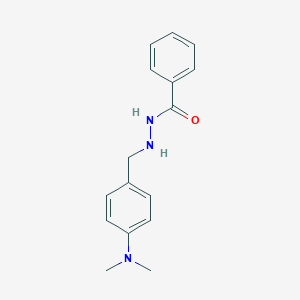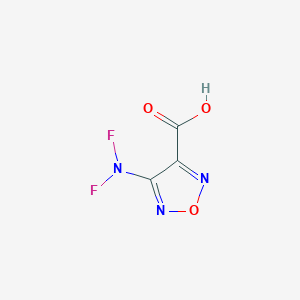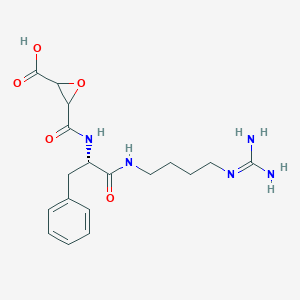
2-Heptylbutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptylbutane-1,4-diol (HB) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HB is a chiral molecule that exists in two enantiomeric forms, with the (R)-enantiomer being the most biologically active. In
Mecanismo De Acción
The mechanism of action of 2-Heptylbutane-1,4-diol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-Heptylbutane-1,4-diol has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating inflammation and immune responses. 2-Heptylbutane-1,4-diol has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
2-Heptylbutane-1,4-diol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Heptylbutane-1,4-diol can inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. 2-Heptylbutane-1,4-diol has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory properties. In animal studies, 2-Heptylbutane-1,4-diol has been shown to have neuroprotective effects, reducing the loss of dopaminergic neurons in a mouse model of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Heptylbutane-1,4-diol in lab experiments is its potential as a versatile tool for modulating various signaling pathways in cells. However, one limitation of using 2-Heptylbutane-1,4-diol is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings. Additionally, the synthesis of 2-Heptylbutane-1,4-diol can be complex and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 2-Heptylbutane-1,4-diol. One area of interest is the development of more efficient and scalable synthesis methods for 2-Heptylbutane-1,4-diol, which could facilitate its use in a wider range of applications. Another area of interest is the further investigation of 2-Heptylbutane-1,4-diol's potential as a treatment for neurological disorders, as well as its potential as a pesticide or alternative to traditional antibiotics. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Heptylbutane-1,4-diol and its effects on various signaling pathways in cells.
Métodos De Síntesis
The synthesis of 2-Heptylbutane-1,4-diol involves a multi-step process, starting with the reaction of heptanal with formaldehyde to form 2-heptyl-2-methylpropanal. This intermediate is then reacted with nitromethane to form the corresponding nitroalkane, which is subsequently reduced to the amine using sodium borohydride. The final step involves the selective reduction of the amine to the alcohol using lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-Heptylbutane-1,4-diol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Heptylbutane-1,4-diol has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, 2-Heptylbutane-1,4-diol has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In materials science, 2-Heptylbutane-1,4-diol has been investigated as a potential monomer for the synthesis of biodegradable polymers.
Propiedades
Número CAS |
100536-95-6 |
|---|---|
Nombre del producto |
2-Heptylbutane-1,4-diol |
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2-heptylbutane-1,4-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-11(10-13)8-9-12/h11-13H,2-10H2,1H3 |
Clave InChI |
UWIHDVYPIGJDKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCO)CO |
SMILES canónico |
CCCCCCCC(CCO)CO |
Sinónimos |
2-Heptyl-1,4-butanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



